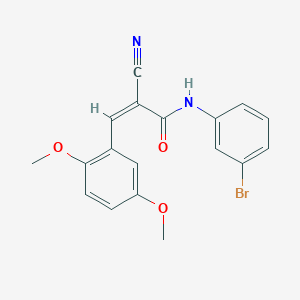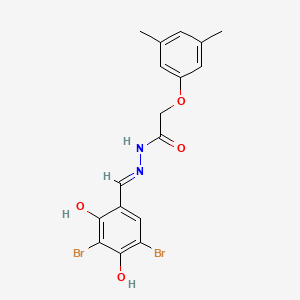![molecular formula C18H26F2N2O B6125793 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFPE is a selective agonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain. In
科学研究应用
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in reward and motivation pathways in the brain. This compound has also been found to have a low affinity for other dopamine receptors, such as D1 and D2, which reduces the likelihood of unwanted side effects.
作用机制
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol acts as a selective agonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the dopamine D3 receptor by this compound leads to an increase in dopamine release in these pathways, resulting in a rewarding and reinforcing effect. This compound has also been found to modulate the activity of other neurotransmitters, such as glutamate and GABA, which further contributes to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in preclinical studies. This compound has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation pathways. This compound has also been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in neuronal survival and plasticity.
实验室实验的优点和局限性
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It has a high affinity for the dopamine D3 receptor, which allows for selective targeting of this receptor subtype. This compound also has a low affinity for other dopamine receptors, which reduces the likelihood of unwanted side effects. However, this compound has several limitations for lab experiments as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in certain experimental paradigms.
未来方向
2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol has significant potential for therapeutic applications in various neurological and psychiatric disorders. Future research should focus on further elucidating the mechanism of action of this compound, as well as optimizing its pharmacokinetic properties. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans. Finally, the potential of this compound as a tool for exploring the role of the dopamine D3 receptor in various physiological and pathological processes should be further explored.
合成方法
The synthesis of 2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 1-cyclopentyl-4-(3,5-difluorobenzyl)piperazine with ethylene oxide, followed by reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a white crystalline solid with a melting point of 126-127°C.
属性
IUPAC Name |
2-[1-cyclopentyl-4-[(3,5-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-15-9-14(10-16(20)11-15)12-21-6-7-22(17-3-1-2-4-17)18(13-21)5-8-23/h9-11,17-18,23H,1-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXPNMTZVFXYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)


![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)
![6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)
![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)

![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)